molecular formula C17H26O B15163863 2-[(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methylidene]cyclohexan-1-one CAS No. 143582-84-7

2-[(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methylidene]cyclohexan-1-one

Cat. No.: B15163863
CAS No.: 143582-84-7
M. Wt: 246.4 g/mol
InChI Key: HVIYPHWJPLTIIW-UHFFFAOYSA-N
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Description

2-[(2,6,6-Trimethylbicyclo[311]heptan-3-yl)methylidene]cyclohexan-1-one is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methylidene]cyclohexan-1-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as high-pressure reactors and automated control systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methylidene]cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride to form different products.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like halides, hydroxides, and amines, often in the presence of a catalyst or under acidic/basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-[(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methylidene]cyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.

    Industry: It is used in the production of specialty chemicals, fragrances, and other industrial products.

Mechanism of Action

The mechanism by which 2-[(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methylidene]cyclohexan-1-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-: This compound shares a similar bicyclic structure but lacks the cyclohexanone moiety.

    Bicyclo[3.1.1]heptan-3-one, 2,6,6-trimethyl-: Another related compound with a similar core structure but different functional groups.

    Bicyclo[3.1.1]hept-3-en-2-one, 4,6,6-trimethyl-: This compound has a similar bicyclic framework but includes an additional double bond.

Uniqueness

What sets 2-[(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methylidene]cyclohexan-1-one apart is its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

143582-84-7

Molecular Formula

C17H26O

Molecular Weight

246.4 g/mol

IUPAC Name

2-[(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)methylidene]cyclohexan-1-one

InChI

InChI=1S/C17H26O/c1-11-13(8-12-6-4-5-7-16(12)18)9-14-10-15(11)17(14,2)3/h8,11,13-15H,4-7,9-10H2,1-3H3

InChI Key

HVIYPHWJPLTIIW-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC2CC1C2(C)C)C=C3CCCCC3=O

Origin of Product

United States

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